molecular formula C23H20N2 B6488271 2-[(E)-2-phenylethenyl]-1-(1-phenylethyl)-1H-1,3-benzodiazole CAS No. 380901-74-6

2-[(E)-2-phenylethenyl]-1-(1-phenylethyl)-1H-1,3-benzodiazole

Cat. No.: B6488271
CAS No.: 380901-74-6
M. Wt: 324.4 g/mol
InChI Key: IOOADSURSKQQHF-WUKNDPDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-2-phenylethenyl]-1-(1-phenylethyl)-1H-1,3-benzodiazole (PPB) is a heterocyclic compound belonging to the benzodiazole family. It is composed of two benzene rings and one nitrogen atom. PPB is an important intermediate in the synthesis of pharmaceuticals, dyes, polymers and other organic compounds. It is also used as a catalyst in the synthesis of polymers. PPB has been studied extensively for its diverse applications in the field of science and technology.

Mechanism of Action

The mechanism of action of 2-[(E)-2-phenylethenyl]-1-(1-phenylethyl)-1H-1,3-benzodiazole is not fully understood. However, it is believed that this compound acts as a catalyst in the synthesis of polymers and other organic compounds. It is believed to act as an electron donor, which facilitates the formation of a new bond between two reactive molecules. It is also believed to act as an electron acceptor, which facilitates the formation of a new bond between two reactive molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that this compound may have a positive effect on the synthesis of polymers and other organic compounds. It may also have a positive effect on the metabolism of proteins and lipids. In addition, this compound may have a positive effect on the production of energy and the regulation of cellular processes.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(E)-2-phenylethenyl]-1-(1-phenylethyl)-1H-1,3-benzodiazole in laboratory experiments include its low cost and ease of synthesis. It is also relatively stable and non-toxic, making it suitable for use in laboratory experiments. The major limitation of using this compound in laboratory experiments is its relatively low reactivity. This can lead to low yields and long reaction times.

Future Directions

Future research on 2-[(E)-2-phenylethenyl]-1-(1-phenylethyl)-1H-1,3-benzodiazole could focus on its potential applications in the fields of photochemistry, electrochemistry, and materials science. Additionally, further research could be conducted on the biochemical and physiological effects of this compound. Furthermore, research could be conducted to improve the reactivity of this compound in laboratory experiments. Finally, research could be conducted on the potential uses of this compound in the synthesis of pharmaceuticals and other organic compounds.

Synthesis Methods

2-[(E)-2-phenylethenyl]-1-(1-phenylethyl)-1H-1,3-benzodiazole can be synthesized through a variety of methods, including the Wittig reaction, the Horner-Emmons reaction, the Stille reaction, and the Ullmann reaction. The Wittig reaction is the most commonly used method for the synthesis of this compound. It involves the reaction of an aldehyde or ketone with a phosphonium salt in the presence of a base. The Horner-Emmons reaction involves the reaction of an aldehyde or ketone with an organophosphorus compound in the presence of a base. The Stille reaction involves the reaction of an organostannane with an aldehyde or ketone in the presence of a base. The Ullmann reaction is a palladium-catalysed coupling reaction of an aryl halide with an aryl or alkyl halide in the presence of a base.

Scientific Research Applications

2-[(E)-2-phenylethenyl]-1-(1-phenylethyl)-1H-1,3-benzodiazole has been studied extensively for its diverse applications in the field of science and technology. It has been used in the synthesis of pharmaceuticals, dyes, polymers, and other organic compounds. It has also been used as a catalyst in the synthesis of polymers. This compound has been studied for its potential applications in the fields of photochemistry, electrochemistry, and materials science. It has been used to synthesize a variety of organic compounds, including polymers and pharmaceuticals. This compound has also been studied for its potential applications in the fields of medicine, biochemistry, and biotechnology.

Properties

IUPAC Name

2-[(E)-2-phenylethenyl]-1-(1-phenylethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2/c1-18(20-12-6-3-7-13-20)25-22-15-9-8-14-21(22)24-23(25)17-16-19-10-4-2-5-11-19/h2-18H,1H3/b17-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOADSURSKQQHF-WUKNDPDISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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